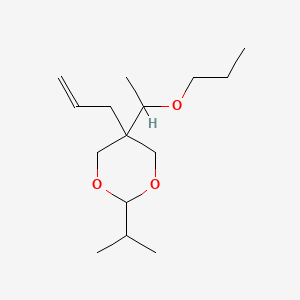

cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane

Description

cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane is a bicyclic ether derivative featuring a 1,3-dioxane core substituted with an allyl group, an isopropyl group, and a 1-propoxyethyl moiety. The cis-configuration of the substituents at the 5-position is critical for its stereochemical and functional properties. Structurally, the compound combines a rigid 1,3-dioxane ring with flexible aliphatic substituents, enabling unique physicochemical behaviors such as moderate hydrophobicity and conformational stability.

Properties

CAS No. |

22644-70-8 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

2-propan-2-yl-5-prop-2-enyl-5-(1-propoxyethyl)-1,3-dioxane |

InChI |

InChI=1S/C15H28O3/c1-6-8-15(13(5)16-9-7-2)10-17-14(12(3)4)18-11-15/h6,12-14H,1,7-11H2,2-5H3 |

InChI Key |

NAQZZQUPMYYENO-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC(C)C1(COC(OC1)C(C)C)CC=C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares cis-5-Allyl-2-isopropyl-5-(1-propoxyethyl)-1,3-dioxane with structurally related 1,3-dioxane derivatives:

Key Differences and Implications

Substituent Bulk and Hydrophobicity: The allyl and 1-propoxyethyl groups in the target compound confer greater hydrophobicity and steric bulk compared to smaller substituents like methoxymethyl (in ) or hydroxy (in ). This aligns with findings that bulky, hydrophobic groups (e.g., t-Bu) are essential for biological activity in 1,3-dioxane derivatives, as seen in STING agonist studies .

Functional Group Impact :

- The ether linkage in the propoxyethyl group may improve solubility in lipid-rich environments compared to purely aliphatic analogs. In contrast, hydroxy -substituted derivatives (e.g., ) exhibit higher polarity, limiting their utility in hydrophobic interactions.

- Gem-di-methyl groups on the 1,3-dioxane ring (common in active analogs) stabilize the chair conformation, a feature critical for maintaining binding pocket compatibility in biological targets .

Biological Activity: Compounds lacking bulky substituents (e.g., cis-5-hydroxy-2-methyl-1,3-dioxane ) show minimal bioactivity, while acetyl or hydroxyalkyl derivatives (e.g., ) exhibit antimicrobial properties. Replacement of the 1,3-dioxane ring with a 1,3-dioxolane (a 5-membered ring) abolishes activity entirely, emphasizing the importance of the 6-membered dioxane scaffold .

Synthetic Accessibility :

- The synthesis of the target compound likely parallels methods for 5-acyl-1,3-dioxanes (e.g., alkylation of 1,3-dioxane precursors with allyl bromide or propoxyethyl halides) . However, achieving the cis-configuration may require stereoselective conditions.

Research Findings and Trends

- Structure-Activity Relationship (SAR) : Bulky, hydrophobic substituents at the 5-position are critical for bioactivity in 1,3-dioxanes. For example, t-Bu-substituted analogs show potent STING activation (AC50 < 50 µM), while smaller groups (e.g., methyl) are inactive .

- Thermodynamic Stability : The gem-di-methyl configuration in 1,3-dioxanes enhances ring stability, reducing susceptibility to ring-opening reactions compared to 1,3-dioxolanes .

- Applications : Derivatives with ether-linked side chains (e.g., propoxyethyl) are explored in drug delivery systems due to their balance of hydrophobicity and hydrolytic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.